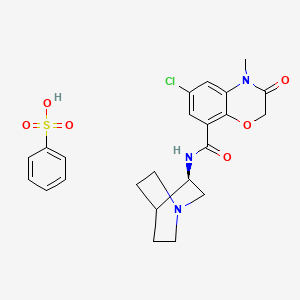
R-Azasetron besylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SENS-401 are proprietary and protected by intellectual property rights. it is known that SENS-401 is a derivative of azasetron, a compound used to treat chemotherapy-induced nausea and vomiting . The industrial production methods involve standard pharmaceutical manufacturing processes, ensuring the compound’s purity and efficacy.
Chemical Reactions Analysis
SENS-401 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SENS-401 has several scientific research applications:
Chemistry: It is used in studies related to its chemical properties and reactions.
Biology: It is used to understand its effects on cellular and molecular processes.
Mechanism of Action
SENS-401 exerts its effects by acting as a 5-HT3 receptor antagonist and calcineurin inhibitor . This dual action helps protect inner ear tissues from damage that leads to hearing loss. The compound targets molecular pathways involved in nerve degeneration and sensory hair cell loss, thereby preserving hearing function .
Comparison with Similar Compounds
SENS-401 is unique due to its dual action as a 5-HT3 receptor antagonist and calcineurin inhibitor. Similar compounds include:
Azasetron: Used to treat chemotherapy-induced nausea and vomiting.
Ondansetron: Another 5-HT3 receptor antagonist used for similar purposes.
Tacrolimus: A calcineurin inhibitor used to prevent organ transplant rejection.
SENS-401 stands out due to its specific application in treating and protecting against hearing loss .
Properties
CAS No. |
2025360-91-0 |
|---|---|
Molecular Formula |
C23H26ClN3O6S |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;benzenesulfonic acid |
InChI |
InChI=1S/C17H20ClN3O3.C6H6O3S/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;7-10(8,9)6-4-2-1-3-5-6/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1-5H,(H,7,8,9)/t13-;/m0./s1 |
InChI Key |
GFVBDLIBPSGFDL-ZOWNYOTGSA-N |
Isomeric SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















